
(R)-N-(Pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
説明
“®-N-(Pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H15ClN2OS . Its molecular weight is 282.79 .
Molecular Structure Analysis
The molecular structure of “®-N-(Pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride” consists of a thiophene ring attached to a carboxamide group and a pyrrolidine ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.科学的研究の応用
Chemistry and Synthesis Applications
Formation of New Compounds
2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, closely related to (R)-N-(Pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to new substituted dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols (Gazizov et al., 2015).
Synthesis of Antipsychotic Agents
Heterocyclic carboxamides, which include thiophene-2-carboxamide derivatives, were synthesized and evaluated as potential antipsychotic agents. They were tested for binding to dopamine and serotonin receptors and for their ability to antagonize certain behavioral responses in mice (Norman et al., 1996).
Molecular Interaction Studies
The molecular interactions of a compound similar to this compound were studied to understand its binding to cannabinoid receptors, providing insights into the structure-activity relationships of these compounds (Shim et al., 2002).
Biological and Pharmacological Research
Antioxidant Activity Research
A study on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to this compound, showed that these compounds have potent antioxidant activities, with some being stronger than ascorbic acid (Tumosienė et al., 2019).
Enantioselective Biotransformations
Research on the biotransformation of pyrrolidine-2,5-dicarboxamides, which are structurally related to the compound , demonstrated their application in synthesizing enantiomerically pure compounds for use in organic synthesis (Chen et al., 2012).
Anticancer Activities
Novel thiourea derivatives, including N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide, and their metal complexes were synthesized and evaluated for their antioxidant and antitumor activities, showing potential in cancer research (Yeşilkaynak et al., 2017).
特性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHAUTWJURPXGA-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



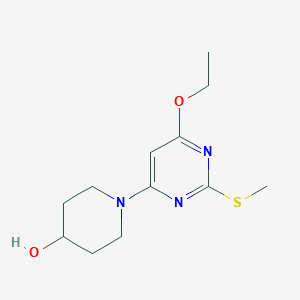

![N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3099440.png)

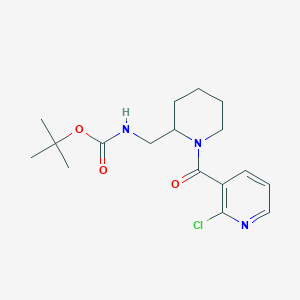

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)
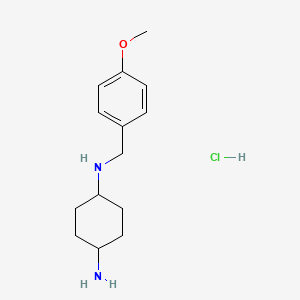
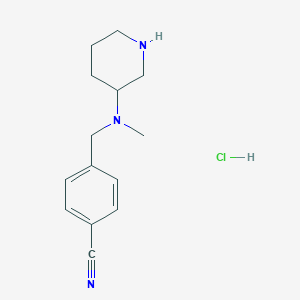
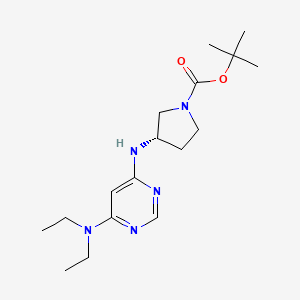
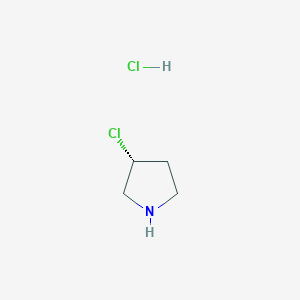

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B3099520.png)
